molecular formula C11H21N B14634873 (3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine CAS No. 57162-35-3

(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine

Cat. No.: B14634873
CAS No.: 57162-35-3
M. Wt: 167.29 g/mol
InChI Key: RSXZKHRXLITVON-ZJUUUORDSA-N
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Description

(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine is a bicyclic organic compound featuring a pyrrolizine core with a tert-butyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butylamine and a suitable diene or dienophile in a cycloaddition reaction. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons .

Scientific Research Applications

(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

57162-35-3

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(3S,8R)-3-tert-butyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine

InChI

InChI=1S/C11H21N/c1-11(2,3)10-7-6-9-5-4-8-12(9)10/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

RSXZKHRXLITVON-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H]2N1CCC2

Canonical SMILES

CC(C)(C)C1CCC2N1CCC2

Origin of Product

United States

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